molecular formula C17H11ClN4OS2 B11335087 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11335087
M. Wt: 386.9 g/mol
InChI Key: LYWPLIQVFDYBHF-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridine ring can be synthesized via the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of enaminones with nitriles . The final step involves coupling the thiazole and pyridine intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the thiazole and pyridine rings, which contribute to its diverse biological activities and potential applications. The combination of these rings allows for multiple interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C17H11ClN4OS2

Molecular Weight

386.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H11ClN4OS2/c18-13-4-1-11(2-5-13)14-6-3-12(9-19)16(21-14)25-10-15(23)22-17-20-7-8-24-17/h1-8H,10H2,(H,20,22,23)

InChI Key

LYWPLIQVFDYBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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